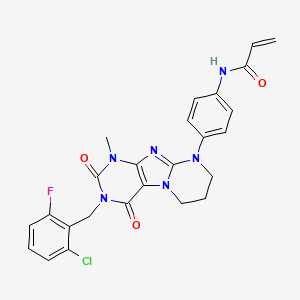
KRAS G12C inhibitor 31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 31 is a small molecule compound designed to target the KRAS G12C mutation, which is a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This compound covalently binds to the cysteine residue at position 12 of the KRAS protein, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell proliferation and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 31 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of an all-carbon quaternary stereocenter, which is a crucial structural feature of the compound . The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound requires scalable and efficient synthetic routes. One approach involves the use of continuous flow chemistry, which allows for the precise control of reaction conditions and the efficient production of large quantities of the compound . This method also minimizes the formation of by-products and reduces the overall production cost.
化学反应分析
Types of Reactions
KRAS G12C inhibitor 31 undergoes several types of chemical reactions, including:
Covalent Bond Formation: The compound forms a covalent bond with the cysteine residue at position 12 of the KRAS protein.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may affect its stability and activity.
Substitution Reactions: Substitution reactions can occur at various positions on the compound, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Sodium Hydride: Used as a strong base in the formation of carbon-carbon bonds.
Coupling Reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), used to facilitate the formation of amide bonds.
Major Products Formed
The major products formed from the reactions involving this compound include various analogs and derivatives that retain the core structure of the compound but exhibit different pharmacological properties .
科学研究应用
KRAS G12C inhibitor 31 has a wide range of scientific research applications, including:
Cancer Research: The compound is used to study the role of KRAS G12C mutations in cancer and to develop targeted therapies for cancers harboring this mutation.
Drug Development: It serves as a lead compound for the development of new KRAS inhibitors with improved efficacy and reduced resistance.
Biological Studies: The compound is used to investigate the molecular mechanisms of KRAS signaling and its impact on cellular processes such as proliferation, differentiation, and apoptosis.
Industrial Applications: This compound is used in the pharmaceutical industry for the production of targeted cancer therapies.
作用机制
KRAS G12C inhibitor 31 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, thereby trapping it in an inactive GDP-bound state . This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are essential for cancer cell proliferation and survival . The compound also induces the activation of the innate immune response, leading to the recruitment of immune cells to the tumor microenvironment .
相似化合物的比较
KRAS G12C inhibitor 31 is unique compared to other similar compounds due to its specific binding affinity and covalent interaction with the KRAS G12C mutation . Similar compounds include:
Sotorasib: Another KRAS G12C inhibitor that has shown efficacy in clinical trials for non-small cell lung cancer.
Adagrasib: A KRAS G12C inhibitor with a similar mechanism of action but different pharmacokinetic properties.
MRTX849: A KRAS G12C inhibitor that has demonstrated potent anti-tumor activity in preclinical models.
This compound stands out due to its unique structural features and its ability to overcome resistance mechanisms that limit the efficacy of other KRAS inhibitors .
属性
分子式 |
C25H22ClFN6O3 |
|---|---|
分子量 |
508.9 g/mol |
IUPAC 名称 |
N-[4-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-8-10-16(11-9-15)31-12-5-13-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)6-4-7-19(17)27/h3-4,6-11H,1,5,12-14H2,2H3,(H,28,34) |
InChI 键 |
VXJGLDRLVRUPIS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=C(C=C5)NC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
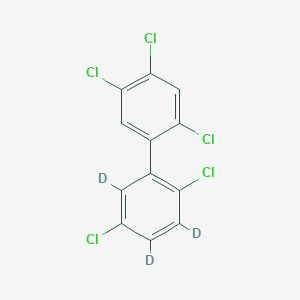
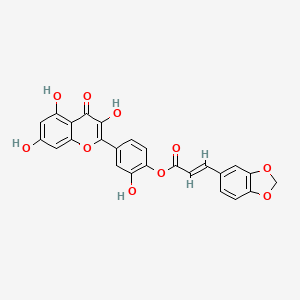
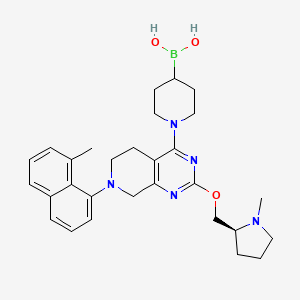
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
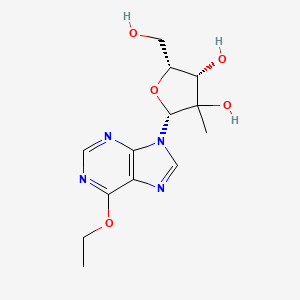
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
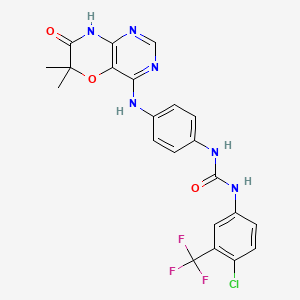
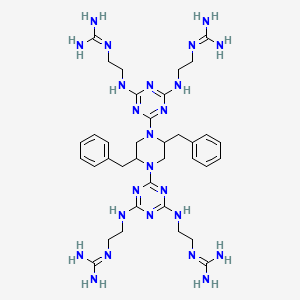
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

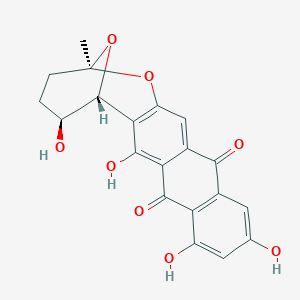
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)

